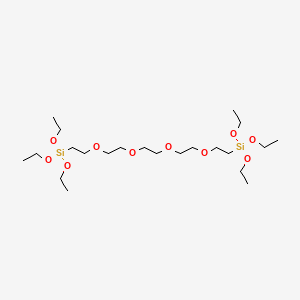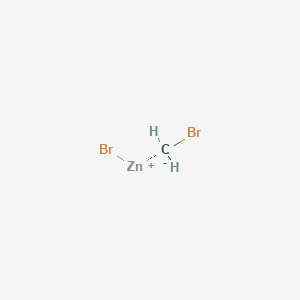
PEO 5 Bis Triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEO 5 Bis Triethoxysilane, commonly referred to as PEO5B, is a synthetic chemical compound composed of three ethoxy groups and a five-membered ring of silicon and oxygen atoms. It is a silane-based compound that is used in a variety of applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.
Scientific Research Applications
PEO 5 Bis Triethoxysilane is used in a variety of scientific research applications. It is used as a precursor for the synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone. It is also used as a reagent in the synthesis of silane-based polymers, which are used in a variety of applications, such as coatings, adhesives, and sealants. Additionally, PEO 5 Bis Triethoxysilane is used as a cross-linking agent in the production of polyurethanes, as well as a coupling agent in the synthesis of nanocomposites.
Mechanism of Action
The mechanism of action of PEO 5 Bis Triethoxysilane is based on its ability to form siloxane bonds with other molecules. The siloxane bonds are formed through the reaction of a silanol group with an ethyl ester of a carboxylic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide. The resulting siloxane bond is highly stable and resistant to hydrolysis, making it an ideal choice for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of PEO 5 Bis Triethoxysilane are not well understood. It is known that the compound is non-toxic and does not cause any significant adverse effects when used in laboratory experiments. Additionally, it does not appear to interact with other molecules in the body, suggesting that it is unlikely to cause any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using PEO 5 Bis Triethoxysilane in laboratory experiments include its low cost, ease of use, and non-toxic nature. Additionally, the siloxane bonds formed by the compound are highly stable and resistant to hydrolysis, making it an ideal choice for a variety of applications. The main limitation of PEO 5 Bis Triethoxysilane is that its biochemical and physiological effects are not well understood.
Future Directions
The future directions for PEO 5 Bis Triethoxysilane include further research into its biochemical and physiological effects, as well as its potential applications in medicine and other fields. Additionally, further research into the synthesis methods of PEO 5 Bis Triethoxysilane could lead to the development of more efficient and cost-effective methods. Finally, further research into the mechanism of action of PEO 5 Bis Triethoxysilane could lead to the development of new and improved applications.
Synthesis Methods
The synthesis of PEO 5 Bis Triethoxysilane involves the condensation of a silanol group with an ethyl ester of a carboxylic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and is typically carried out in an aqueous solution. The reaction results in the formation of a siloxane bond, which is a three-membered ring composed of a silicon atom and two oxygen atoms. The resulting product is PEO 5 Bis Triethoxysilane.
properties
IUPAC Name |
triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H50O10Si2/c1-7-27-33(28-8-2,29-9-3)21-19-25-17-15-23-13-14-24-16-18-26-20-22-34(30-10-4,31-11-5)32-12-6/h7-22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBJUQYZULKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCOCCOCCOCCOCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50O10Si2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














